Bromofos
Description
Contextualization within Organophosphorus Chemistry Research
Organophosphorus compounds are a diverse group characterized by the presence of a carbon-phosphorus bond. Research in this field encompasses a wide range of topics, including synthesis, reaction mechanisms, structural analysis, and the study of their interactions with biological systems or environmental matrices. Bromofos, specifically O,O-dimethyl O-(2,5-dichloro-4-bromophenyl) phosphorothioate (B77711), fits into this context as a phosphorothioate, a subclass of organophosphorus compounds where a sulfur atom is double-bonded to the phosphorus. inchem.orgsmolecule.comwho.int
Academic research involving this compound often explores its fundamental chemical behavior. This includes studies on its stability under various conditions, such as hydrolysis in acidic or alkaline media, which is a key aspect of understanding the fate of organophosphorus compounds in the environment or biological systems. inchem.orgsmolecule.comwho.int Research has shown that this compound is stable in aqueous suspension up to pH 9 but undergoes hydrolysis in stronger alkaline conditions. inchem.orgwho.int
Furthermore, this compound and its related compounds, such as bromoxon (B3052929) (its oxygen analogue) and monodesmethyl-bromoxon, have been studied in the context of enzyme inhibition, a characteristic property of many organophosphorus compounds. inchem.orgontosight.ai While the biological implications of this inhibition are significant in other contexts, academic research focuses on the chemical kinetics and mechanisms of this interaction as a means to understand enzyme-ligand binding and the reactivity of the phosphorus center.
Studies have also utilized this compound as a reference compound in the development and validation of analytical chemistry techniques for detecting organophosphorus residues. smolecule.com This highlights its role in the academic pursuit of improving methods for chemical analysis.
Historical Trajectories and Research Evolution on this compound
The history of research into organophosphorus compounds dates back to the 19th century, with early work focusing on their synthesis and basic chemical properties. neptjournal.comresearchgate.netnih.govmdpi.com The discovery of their potent biological activity in the 1930s, particularly their ability to inhibit cholinesterase enzymes, significantly influenced the direction of research. neptjournal.comresearchgate.netnih.gov This led to extensive investigation into organophosphorus compounds for various applications, including their use as pesticides. neptjournal.comresearchgate.netresearchgate.net
This compound emerged within this broader wave of research into organophosphorus insecticides. Its synthesis involves reactions such as the reaction of 2,5-dichloro-4-bromophenol with O,O-dimethyl phosphorodithioate (B1214789) chloride. slideshare.net
Over time, academic research on compounds like this compound has evolved. While initial studies may have focused on synthesis and basic characterization, later research has delved into more detailed aspects of their chemistry, such as degradation pathways and the development of sensitive detection methods. For instance, research has investigated the photocatalytic degradation of organophosphorus insecticides, including this compound-ethyl (ethyl bromophos), in aqueous suspensions, studying the kinetics and transformation products. nih.gov This indicates a shift towards understanding the environmental behavior and fate of these compounds.
Research has also explored the comparative effects of related organophosphorus compounds, such as this compound and ethylbromophos, on enzyme inhibition in experimental settings to understand the influence of structural variations on biological interactions at a molecular level. oup.com
The ongoing academic interest in this compound and similar organophosphorus compounds lies in their complex chemistry, diverse reactivity, and their historical significance within the field of phosphorus chemistry. Research continues to contribute to the fundamental understanding of these molecules, their synthesis, properties, and interactions.
Key Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 366.0 g/mol | inchem.orgsmolecule.comwho.int |
| State | White crystals | inchem.orgsmolecule.com |
| Melting Point | 53°C | inchem.orgsmolecule.comwho.int |
| Boiling Point | 140-142°C at 10-2 torr | inchem.orgsmolecule.comwho.int |
| Vapor Pressure | 1.3 x 10-4 mm Hg at 20°C | inchem.org |
| Water Solubility | 40 ppm at 27°C / 40 mg/L at 27°C / 0.65 mg/L @ 20°c | inchem.orgsmolecule.comwho.int |
| Solubility in Organic Solvents | Soluble in most organic solvents (e.g., toluene (B28343), carbon tetrachloride, diethyl ether), slightly soluble in low molecular weight alcohols | inchem.orgsmolecule.com |
| Stability | Stable in aqueous suspension up to pH 9; hydrolyzes in alkaline medium | inchem.orgwho.intnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2,5-dichlorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl2O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQDCVLCJXRDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC(=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041683 | |
| Record name | Bromofos | |
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Molecular Weight |
366.00 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Colorless solid; [MSDSonline] | |
| Record name | Bromophos | |
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Boiling Point |
140-142 °C at 0.01 mm Hg | |
| Record name | BROMOPHOS | |
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Solubility |
Sol on most organic solvents such as diethyl ether; slightly sol in low molecular weight alcohols., Water solubility: 40 mg/l at 25 °C, Soluble in carbon tetrachloride, ether, and toluene., In acetone 1090, dichloromethane 1120, xylene 900, methanol 100 (all in g/l at 20 °C)., In water, 0.65 mg/l @ 20 °C | |
| Record name | BROMOPHOS | |
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Vapor Pressure |
0.00013 [mmHg], 1.3X10-4 mm Hg @ 20 °C | |
| Record name | Bromophos | |
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| Record name | BROMOPHOS | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6573 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow crystals | |
CAS No. |
2104-96-3 | |
| Record name | Bromophos | |
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| Record name | Bromofos [INN] | |
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| Record name | Bromofos | |
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| Record name | Bromofos | |
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| Record name | Bromophos | |
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| Record name | BROMOFOS | |
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| Record name | BROMOPHOS | |
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Melting Point |
53-54 °C | |
| Record name | BROMOPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6573 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanistic Elucidation of Bromofos Action
Biochemical Pathway Perturbations
The primary mechanism of action for Bromofos, like other organophosphate compounds, is the disruption of cholinergic neurotransmission through the inhibition of cholinesterase enzymes. These enzymes are vital for the hydrolysis of the neurotransmitter acetylcholine (B1216132), ensuring the proper termination of nerve signals. Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.
Cholinesterase Inhibition Kinetics
Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of acetylcholine at cholinergic synapses and neuromuscular junctions. The sensitivity of AChE to inhibition by the active metabolite of this compound, Bromoxon (B3052929), is a key determinant of the compound's neurotoxicity.
While specific kinetic constants for this compound and its metabolites are not extensively documented in publicly available literature, the inhibitory patterns are expected to be comparable to other well-studied organophosphates. For instance, the active oxon forms of organophosphates are known to be potent inhibitors of AChE. The inhibition process involves the formation of a stable, phosphorylated enzyme that is functionally inactive.
Table 1: Comparative in vitro Acetylcholinesterase (AChE) Inhibition by Organophosphate Oxons (Illustrative Data)
| Compound | Enzyme Source | IC50 | Bimolecular Rate Constant (k_i) (M⁻¹min⁻¹) | Reference |
|---|---|---|---|---|
| Paraoxon | Human Erythrocyte | Not specified | 7.0 x 10⁵ | nih.gov |
| Chlorpyrifos-oxon | Human Erythrocyte | Not specified | 9.3 x 10⁶ | nih.gov |
Note: This table provides illustrative data for related organophosphate oxons to contextualize the expected potency of Bromoxon. Specific data for this compound and its metabolites is limited.
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is found in plasma, liver, and other tissues. While its physiological role is not as clearly defined as that of AChE, it can also hydrolyze acetylcholine and is a target for organophosphate inhibitors. Research has shown that Bromoxon is a more potent inhibitor of BChE than AChE.
The inhibition of BChE by Bromoxon follows a similar phosphorylation mechanism as with AChE. The higher sensitivity of BChE to certain organophosphates suggests a structural difference in the active site that allows for more efficient binding and phosphorylation by the inhibitor.
Table 2: Comparative in vitro Butyrylcholinesterase (BChE) Inhibition by Organophosphate Oxons (Illustrative Data)
| Compound | Enzyme Source | Bimolecular Rate Constant (k_i) (M⁻¹min⁻¹) | Reference |
|---|---|---|---|
| Chlorpyrifos-oxon | Human Serum | 1.65 x 10⁹ | nih.gov |
Note: This table provides illustrative data for a related organophosphate oxon to contextualize the expected potency of Bromoxon against BChE. Specific data for this compound and its metabolites is limited.
Role of Active Metabolites in Enzymatic Inhibition
This compound itself is a poor cholinesterase inhibitor. Its toxicity is dependent on its metabolic conversion to the active oxygen analog, Bromoxon. This bioactivation is typically carried out by cytochrome P450 enzymes in the liver.
The core of Bromoxon's inhibitory action is the phosphorylation of a serine residue within the active site of both AChE and BChE. This process effectively mimics the natural substrate, acetylcholine. The organophosphate binds to the active site, and the phosphorus atom is attacked by the hydroxyl group of the active site serine. This results in the formation of a stable, covalent phosphyl-enzyme complex and the release of a leaving group. This phosphorylated enzyme is unable to perform its normal function of hydrolyzing acetylcholine, leading to the toxic effects associated with organophosphate poisoning.
The reaction can be summarized as: E-OH + (RO)₂P(O)-X → E-O-P(O)(OR)₂ + HX Where E-OH represents the active site serine of the cholinesterase, and (RO)₂P(O)-X represents the organophosphate inhibitor (Bromoxon).
Acetylcholine Accumulation and Cholinergic Overstimulation
This compound, an organophosphate insecticide, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline (B1196258) and acetic acid, a process crucial for terminating nerve impulses at cholinergic synapses. The inhibition of AChE by this compound leads to the accumulation of ACh in the synaptic cleft.
This excess acetylcholine results in the continuous stimulation of both muscarinic and nicotinic receptors, leading to a state known as cholinergic overstimulation or cholinergic crisis. The overactivation of these receptors in the central and peripheral nervous systems disrupts normal nerve function, causing a cascade of physiological effects. In the parasympathetic nervous system, this can manifest as symptoms such as increased salivation, lacrimation, urination, and defecation. Effects on the central nervous system can include tremors, convulsions, and respiratory depression. At the neuromuscular junction, the overstimulation of nicotinic receptors can initially cause muscle fasciculations followed by paralysis.
Molecular Interactions and Binding Dynamics
The interaction between this compound and acetylcholinesterase is a complex process that occurs within the enzyme's active site, a deep and narrow gorge. The active site contains a catalytic triad (B1167595) of amino acids, including a critical serine residue. The mechanism of inhibition involves the phosphorylation of this serine residue by the organophosphate.
The this compound molecule, or more accurately its active metabolite bromoxon, enters the active site gorge. Within the active site, the phosphorus atom of the bromoxon is attacked by the hydroxyl group of the serine residue. This results in the formation of a stable, covalent phosphate-ester bond between the organophosphate and the enzyme. This phosphorylation effectively inactivates the acetylcholinesterase, preventing it from binding to and hydrolyzing acetylcholine. The strength of this covalent bond results in a very slow rate of spontaneous reactivation of the enzyme, leading to prolonged inhibition.
The inhibitory potency of this compound has been quantified in studies. For instance, research on rats has determined the in vivo and in vitro concentrations required to inhibit 50% of acetylcholinesterase activity, as detailed in the table below.
| Parameter | Tissue | Value |
|---|---|---|
| In Vivo ID50 (mg/kg b.w.) | Maternal Serum | 2.02 |
| Maternal Brain | 205.0 | |
| Fetal Brain | 952.92 | |
| In Vitro IC50 (µM) | Maternal Serum | 119.12 |
| Maternal Brain | 115.17 | |
| Fetal Brain | 112.14 |
Enantiomeric Selectivity in Biochemical Interactions
This compound is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. This chirality arises from the phosphorus atom being bonded to four different substituent groups. While specific research on the enantiomeric selectivity of this compound in its interaction with acetylcholinesterase is not extensively documented in the available literature, the principle of enantioselectivity is well-established for other chiral organophosphate insecticides. nih.govoup.comoup.com
Enantiomers of a chiral compound can exhibit different biological activities because biological systems, such as the active site of an enzyme, are themselves chiral. The three-dimensional arrangement of amino acids in the acetylcholinesterase active site can lead to a preferential binding of one enantiomer over the other. This stereospecificity can result in one enantiomer being a more potent inhibitor of the enzyme than its counterpart.
Toxicological Research Frameworks for Bromofos
Neurotoxicity Investigations
The neurotoxicity of Bromofos is a primary area of toxicological research. Like other organophosphorus compounds, its principal mechanism of acute toxicity involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). scispace.comscielo.br The accumulation of acetylcholine at nerve synapses leads to overstimulation of cholinergic receptors, resulting in a cascade of neurological effects. nih.govcdc.gov Research into the neurotoxicity of this compound extends beyond this acute mechanism to explore more specific and long-term impacts.
The central nervous system (CNS) is a significant target for this compound. Studies have been designed to elucidate the compound's effects on different aspects of the CNS, from enzyme inhibition within specific brain regions to the potential for lasting neurological damage.
Research has demonstrated that this compound inhibits cholinesterase activity in the brain. Studies in animal models have shown a dose-response relationship, where higher exposure leads to greater enzyme inhibition. researchgate.net The inhibition of brain acetylcholinesterase is a key indicator of neurotoxic exposure. nih.gov
Investigations have revealed that the sensitivity to this compound can vary between different brain regions. A study comparing this compound and the structurally similar Ethylbromophos found that both compounds produced high AChE inhibition in the hippocampus. However, there were notable differences in other areas; this compound caused the least inhibition in the brain stem, whereas Ethylbromophos produced the highest inhibition in this region. researchgate.net This differential inhibition within the brain may be a significant factor in the specific neurotoxic symptoms observed following exposure.
Further research has quantified the in vivo sensitivity of brain cholinesterase to this compound. One study established an ID50 value—the dose required to inhibit 50% of the enzyme activity in vivo—for rat brain cholinesterase, providing a quantitative measure of its potency. researchgate.net Time-course studies have also been conducted, showing that after a single sublethal dose, brain cholinesterase is rapidly inhibited, reaching maximum inhibition at 16 hours. The recovery of the brain enzyme was observed to be slow, not returning to full activity even after 21 days post-exposure. researchgate.net
| Parameter | Tissue/Region | Finding | Reference |
|---|---|---|---|
| Differential Inhibition | Hippocampus | High AChE inhibition by this compound. | researchgate.net |
| Differential Inhibition | Brain Stem | Least AChE inhibition by this compound compared to Ethylbromophos. | researchgate.net |
| In Vivo ID50 | Rat Brain | 576.1 mg/kg body weight. | researchgate.net |
| Time to Max Inhibition | Rat Brain | 16 hours post-exposure. | researchgate.net |
| Recovery Time | Rat Brain | Incomplete recovery at 21 days post-exposure. | researchgate.net |
While the biochemical effect of cholinesterase inhibition is well-documented, the direct neuropathological changes in the brain following this compound exposure are less specifically studied. The research framework for organophosphates, in general, involves investigating mechanisms like oxidative stress and neuroinflammation. nih.govmdpi.commdpi.com These processes are known to contribute to neuronal damage. mdpi.com
Studies on other organophosphates, such as profenofos, have shown distinct histopathological changes in the brain, including the formation of pyknotic nuclei in nerve cells, cellular infiltration, and neuron necrosis, which are indicative of cerebral inflammation and degenerative changes. It is hypothesized that chronic exposure to organophosphates could synergistically promote the impairment of both neurons and glial cells. mdpi.com Although these findings provide a model for the potential neuropathological effects of this compound, specific histopathological studies on brain tissue after this compound exposure are not extensively documented in the available literature. An exploratory study did find an association between higher levels of the element bromine in the brain and an increased level of Alzheimer's disease neuropathology, but this research did not specifically investigate this compound as the source of the bromine. nih.gov
The potential for long-term neurological consequences following organophosphate exposure is a significant area of toxicological concern. beyondpesticides.org Research frameworks for chronic toxicity investigate sequelae that may persist long after the acute effects have subsided. For organophosphates as a class, chronic exposure has been associated with a range of neurological and cognitive issues. cdc.govnih.gov
Epidemiological studies and case reports on various organophosphates have suggested links to cognitive deficits, mood disorders, and an increased risk for neurodegenerative diseases. nih.govbeyondpesticides.org These long-term effects may occur through mechanisms that are independent of AChE inhibition, involving pathways like oxidative stress and neuroinflammation. scielo.br While this provides a general framework for the potential chronic neurotoxicity of this compound, specific longitudinal studies focusing solely on the chronic neurological sequelae of this compound exposure are limited.
The peripheral nervous system (PNS) is also susceptible to the toxic effects of organophosphates. nih.gov Research frameworks to assess PNS damage often employ electrodiagnostic tests, such as nerve conduction studies, which measure how quickly electrical impulses travel along a nerve. hopkinsmedicine.orgnih.govphysio-pedia.comwikipedia.org These studies can reveal damage to the myelin sheath or the nerve axon itself. nih.gov
Studies on agricultural workers with long-term exposure to a variety of organophosphate pesticides have provided some evidence of impaired PNS function. researchgate.net However, specific research detailing the manifestations of this compound on the peripheral nervous system, including data from nerve conduction velocity studies, is not well-documented in existing scientific literature.
A distinct and severe delayed neurotoxic effect associated with some organophosphorus compounds is Organophosphorus-Induced Delayed Neuropathy (OPIDN), also referred to as Organophosphate-Induced Delayed Polyneuropathy (OPIDP). researchgate.netwikipedia.org This condition is a rare neurodegenerative disorder characterized by the distal degeneration of motor and sensory axons in both the peripheral nerves and the spinal cord, occurring one to four weeks after exposure. nih.govftrdergisi.com Symptoms include cramping muscle pains, numbness, and progressive weakness that can lead to paralysis. researchgate.netnih.gov
The mechanism underlying OPIDN is not related to the inhibition of acetylcholinesterase. Instead, it is initiated by the inhibition and subsequent "aging" (an irreversible chemical modification) of a specific enzyme in the nervous system known as Neuropathy Target Esterase (NTE). uzh.chwikipedia.orgnih.gov For OPIDN to occur, a high percentage of NTE must be inhibited and aged. fao.org
Toxicological screening for the potential of an organophosphate to cause OPIDN typically involves assessing its ability to inhibit NTE. nih.gov While this compound is an organophosphate, it is not consistently listed among the compounds strongly associated with causing OPIDN in humans. researchgate.net The risk of developing OPIDN is considered relatively small for most commercial insecticides because toxicity testing during development tends to select for compounds where the dose required to cause cholinergic toxicity is much lower than the dose needed to induce OPIDN. researchgate.netnih.gov
Central Nervous System Impact
Systemic Organ Pathology and Cellular Responses
Toxicological evaluation of this compound involves the assessment of its impact on major organ systems following exposure. Research frameworks focus on identifying pathological changes at both the macroscopic and microscopic levels, as well as alterations in cellular function. These studies are critical for understanding the mechanisms of toxicity and characterizing the profile of systemic damage.
Hepatic Biochemical and Histopathological Alterations
The liver, as the primary site of xenobiotic metabolism, is a key target organ for organophosphate compounds. researchgate.net Studies on this compound investigate a range of biochemical and structural changes to determine its hepatotoxic potential.
Research indicates that organophosphates can induce changes in hepatic biomarkers. nih.gov In studies involving analogous organophosphorus compounds, significant elevations in serum levels of liver enzymes are common indicators of hepatocellular injury. longdom.org These markers are central to evaluating liver function in toxicological studies.
Histopathological examinations in animal models exposed to organophosphates have revealed various structural changes within the liver. Common findings include hepatocellular necrosis, sinusoidal congestion, inflammatory infiltrates, and vacuolar degeneration. paho.org These alterations provide direct evidence of tissue damage. In studies of the related compound bromobenzene, observed histopathological effects included centrilobular cytoplasmic alteration and hepatocyte hypertrophy. researchgate.net
| Parameter | Observed Alteration in Organophosphate Studies | Reference |
|---|---|---|
| Serum Alanine Aminotransferase (ALT) | Elevated levels indicating hepatocellular damage | longdom.org |
| Serum Aspartate Aminotransferase (AST) | Elevated levels indicating hepatocellular damage | longdom.org |
| Hepatocellular Necrosis | Observed in a high percentage of cases | paho.org |
| Sinusoidal Congestion | Frequently identified in liver tissue | paho.org |
| Inflammatory Infiltrates | Commonly observed pathological finding | paho.org |
Renal Functional and Structural Impairments
The kidneys are also susceptible to damage from chemical exposure due to their role in filtering and excreting metabolites. fao.org Toxicological assessments for organophosphates like this compound, therefore, include detailed evaluation of renal integrity. inchem.org
Investigations into the nephrotoxic effects of organophosphates often reveal significant histopathological changes. nih.gov In animal models, these can include degeneration of tubular epithelial cells, epithelial cell loss, and glomerular atrophy. researchgate.netnih.gov Such findings are indicative of direct cytotoxic effects on renal tissues. nih.gov Studies on other organophosphates have shown effects such as shrinkage of the glomerulus, tubular dilation, and degeneration of renal tubules. msjonline.org
Biochemical markers are also employed to assess functional impairment. While specific data for this compound is limited in publicly available literature, studies on the organophosphate class show that exposure can be associated with subclinical renal damage. inchem.orgfao.org Key biomarkers of kidney injury are monitored in these toxicological studies. nih.gov
Reproductive and Developmental Toxicology Studies
Understanding the potential impact of this compound on reproduction and development is a critical component of its toxicological profile. These studies are designed to detect any interference with the reproductive cycle or adverse effects on developing organisms.
Teratogenic Potential Investigations
Teratogenicity studies investigate the potential of a substance to cause malformations in a developing fetus. fao.org According to a review of organophosphorus compounds by the International Programme on Chemical Safety (INCHEM), a teratogenicity study was conducted on this compound using rabbits. inchem.orgresearchgate.net The results of this specific study were reported as negative, indicating no induction of teratogenic effects under the experimental conditions. inchem.org
Multi-Generational Reproductive System Assessments
Multi-generational studies are conducted to evaluate the effects of a substance on reproductive function over two or more generations. who.int These assessments examine potential impacts on fertility, gestation, and offspring viability and development. For the related organophosphate profenofos, multi-generation studies in rats have been used to establish a No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity. fao.org Such studies evaluate parameters like mating performance, fertility indices, litter size, and pup survival across generations. While the framework for this testing is well-established, specific multi-generational study data for this compound is not detailed in the readily available scientific literature.
Genotoxicity and Mutagenicity Assessments
Genotoxicity assays are a battery of tests designed to determine if a chemical agent can damage genetic material (DNA and chromosomes). researchgate.net Mutagenicity is a specific type of genotoxicity that refers to the induction of permanent, transmissible changes in the genetic material. nih.gov
The bacterial reverse mutation assay, commonly known as the Ames test, is a standard initial screening test for mutagenic potential. smolecule.com It utilizes specific strains of bacteria (e.g., Salmonella typhimurium) to detect gene mutations. nih.govmdpi.com While this is a standard test for pesticides, the specific results for this compound are not detailed in the reviewed toxicological summaries. inchem.orgwho.int
In vitro and in vivo chromosomal aberration assays are used to assess clastogenicity, the ability of a compound to induce structural changes in chromosomes. nih.govnih.gov These tests are often conducted in mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, or in bone marrow cells from rodents. nih.gov For the related compound profenofos, chromosomal analyses in human peripheral blood lymphocytes revealed effects such as chromatid breaks and gaps. nih.gov However, specific findings from chromosomal aberration assays for this compound are not available in the reviewed literature.
| Assay Type | Endpoint Measured | Common Model System |
|---|---|---|
| Bacterial Reverse Mutation Assay (Ames Test) | Gene mutation | Salmonella typhimurium, Escherichia coli |
| In Vitro Chromosomal Aberration Test | Structural chromosome damage (Clastogenicity) | Cultured mammalian cells (e.g., CHO, human lymphocytes) |
| In Vivo Micronucleus Test | Chromosome breakage or loss | Rodent bone marrow or peripheral blood erythrocytes |
Pharmacological Countermeasure Research
Research into pharmacological countermeasures for this compound poisoning is fundamentally linked to the broader field of treatments for organophosphate (OP) intoxication. The primary therapeutic strategies are aimed at counteracting the toxic effects of the compound at the molecular level. Organophosphates, including this compound, exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE). nih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and a subsequent cholinergic crisis. nih.govnih.gov The established medical countermeasures, which have been the standard for decades, involve a dual approach: reactivating the inhibited AChE enzyme and antagonizing the effects of excess acetylcholine at its receptors. nih.govresearchgate.net
The core of pharmacological intervention for poisoning by this compound and other organophosphates consists of the administration of two main classes of drugs: cholinesterase reactivators and anticholinergic agents. researchgate.net Cholinesterase reactivators, typically oximes, directly address the cause of toxicity by restoring the function of the AChE enzyme. nih.gov Concurrently, anticholinergic drugs, such as atropine, are used to manage the life-threatening symptoms arising from the overstimulation of muscarinic acetylcholine receptors. nih.govnih.gov Research continues to explore more effective and broad-spectrum reactivators, particularly those capable of crossing the blood-brain barrier to address central nervous system effects. nih.govnih.gov
Cholinesterase Reactivators
Cholinesterase reactivators are a critical component of the antidote regimen for organophosphate poisoning. nih.gov Their mechanism of action is to restore the function of acetylcholinesterase (AChE) that has been inactivated by phosphorylation by an organophosphate compound like this compound. nih.govyoutube.com These reactivators are nucleophilic agents, most commonly belonging to the oxime class of compounds, which are capable of cleaving the covalent bond formed between the organophosphate and the serine residue in the active site of the AChE enzyme. nih.govmdpi.com By removing the phosphoryl group, the oxime frees the enzyme, allowing it to resume its essential role in breaking down acetylcholine. nih.gov
The effectiveness of this reactivation is dependent on several factors, including the specific chemical structure of the organophosphate and the type of oxime used. nih.gov Commonly used oximes include pralidoxime (B1201516), trimedoxime, and obidoxime (B3283493). nih.govnih.gov In a documented case of acute poisoning with bromofosmethyl (a closely related compound), the patient was treated with obidoxime to address recurrent muscular fibrillation, a symptom of neuromuscular junction dysfunction. nih.gov
A significant limitation in the efficacy of cholinesterase reactivators is a process known as "aging." This refers to a time-dependent conformational change in the phosphorylated AChE, where the enzyme-inhibitor complex becomes resistant to reactivation by oximes. mdpi.com Furthermore, many conventional oximes are quaternary ammonium (B1175870) compounds, which possess a permanent positive charge. nih.gov This characteristic limits their ability to efficiently cross the blood-brain barrier, reducing their effectiveness in reactivating AChE within the central nervous system (CNS). nih.govnih.gov Consequently, research efforts are focused on developing novel reactivators with improved broad-spectrum efficacy and better CNS penetration. nih.govmdpi.com
Table 1: Selected Cholinesterase Reactivators in Organophosphate Poisoning Research
| Reactivator | Class | Primary Mechanism | Key Research Findings |
| Pralidoxime (PAM-2) | Monopyridinium Oxime | Nucleophilic attack on the phosphorus atom of the OP-AChE complex, cleaving the bond and regenerating the enzyme. mdpi.comwikipedia.org | The first oxime reactivator to be used clinically and remains one of the most common. mdpi.comwikipedia.org Its effectiveness is limited against certain nerve agents and it has poor blood-brain barrier penetration. nih.gov |
| Obidoxime | Bispyridinium Oxime | Similar to pralidoxime, but the bispyridinium structure can enhance reactivation potency for certain organophosphates. nih.gov | Used in a clinical case of bromofosmethyl poisoning to treat neuromuscular symptoms. nih.gov Generally considered a more potent reactivator than pralidoxime for some OPs. |
| Trimedoxime | Bispyridinium Oxime | Functions by cleaving the organophosphate from the inhibited acetylcholinesterase enzyme. nih.govnih.gov | Recognized as a standard treatment component alongside other oximes like pralidoxime and obidoxime. nih.gov |
| HI-6 | Bispyridinium Oxime | Acts as a nucleophile to displace the phosphyl group from the catalytic serine of AChE. nih.govnih.gov | Considered a more broad-spectrum reactivator than pralidoxime, showing better efficacy against a wider variety of organophosphorus agents in research settings. nih.gov |
Environmental Dynamics and Ecotoxicological Assessment of Bromofos
Environmental Fate Processes
Bromofos is susceptible to degradation through photolysis, hydrolysis, and microbial action, with the rate and predominant pathway being highly dependent on specific environmental conditions such as sunlight intensity, pH, temperature, and microbial activity.
Photodegradation, or photolysis, represents a significant pathway for the dissipation of this compound, particularly in sunlit aquatic environments. The process involves the transformation of the chemical's structure upon the absorption of light energy. epa.govnih.gov Direct photolysis occurs when the this compound molecule itself absorbs photons, leading to an excited state that can trigger bond scission and other chemical reactions. nih.govresearchgate.net
Research indicates that photolysis can be an important fate process as this compound absorbs light within the environmental UV spectrum. The half-life of this compound in seawater demonstrates the critical role of sunlight; when incubated at 22°C in the absence of light, the half-life was 23 days, but this decreased dramatically to 2 days when exposed to natural sunlight. fao.org Similarly, in rainwater illuminated by light with a wavelength greater than 290 nm, the half-life was reported to be 1.5 days. fao.org The primary decomposition product identified from the photolysis of this compound in rainwater is 4-bromo-2,5-dichlorophenol. fao.org
Table 1: Photolytic Half-Life of this compound Under Various Conditions
| Condition | Temperature | Half-Life (t½) |
|---|---|---|
| Seawater (no light) | 22°C | 23 days |
| Seawater (natural sunlight) | 22°C | 2 days |
Hydrolysis is a key chemical process that contributes to the degradation of this compound in aqueous environments. This reaction involves the cleavage of the molecule by water, and its rate is highly dependent on the pH of the medium. fao.org this compound is generally stable in neutral and acidic aqueous suspensions but undergoes accelerated hydrolysis in alkaline conditions. science.gov The degradation pathway primarily involves the cleavage of the phosphorothioate (B77711) ester bond. science.gov
The stability of this compound decreases significantly as the pH increases. In acidic to neutral conditions, hydrolysis is slow, with reported half-lives of 170 days at pH 6.1 and 6°C, and 38 days at the same pH but at a higher temperature of 22°C. fao.org In contrast, the process is much more rapid in alkaline media. For example, at a pH of 13 and a temperature of 22°C, 50% of the compound is hydrolyzed in just 3.5 hours. fao.org This degradation generally follows pseudo-first-order kinetics, with the reaction rate being determined by the concentration of the hydroxide (B78521) ion. science.gov The resulting products of hydrolysis are typically dealkylated compounds and alcohols. science.gov
Table 2: Hydrolytic Half-Life of this compound in Water
| pH | Temperature | Half-Life (t½) |
|---|---|---|
| 6.1 | 6°C | 170 days |
| 6.1 | 22°C | 38 days |
The transformation of this compound by microorganisms is a critical component of its environmental fate, particularly in soil. science.gov Biodegradation involves enzymatic processes carried out by soil microbial communities that break down the compound. science.gov The rate and extent of this degradation are influenced by factors such as soil type, organic matter content, moisture, temperature, and the density and adaptation of the microbial population. science.gov
Studies on the decomposition of this compound in stored wheat grains have identified desmethyl-bromophos as the main phosphatase degradation product. smolecule.com The process can also yield the corresponding oxygen analog, bromoxon (B3052929), through oxidative desulfuration, as well as the phenolic metabolite 4-bromo-2,5-dichlorophenol. smolecule.comstmjournals.in The accumulation of desmethyl-bromophos has been observed to temporarily inhibit phosphatase hydrolysis, slowing the degradation of the parent this compound until the desmethyl metabolite is further degraded. smolecule.com
Degradation Pathways Analysis
Biodegradation by Microbial Communities
Aerobic Degradation Kinetics
Under aerobic conditions, where oxygen is present, microbial degradation is a recognized pathway for this compound dissipation in soil. science.gov Field studies have generally shown that this compound is not persistent in soil systems due to these microbial and chemical processes. science.gov However, detailed kinetic data, such as specific degradation rate constants and half-lives under a variety of aerobic soil conditions, are not extensively documented in the reviewed scientific literature. The rate of aerobic biodegradation is known to be influenced by a multitude of environmental and experimental parameters, making it difficult to assign a single value for its half-life. science.gov
Anaerobic Transformation Processes
In environments devoid of oxygen (anaerobic), the degradation of this compound is also possible but occurs at a significantly reduced rate compared to aerobic conditions. science.gov The transformation of organophosphorus compounds in anaerobic settings relies on microorganisms using alternative electron acceptors. smolecule.com While biodegradation of this compound under anaerobic conditions is acknowledged, specific studies detailing the transformation pathways, metabolic products, and degradation kinetics for this compound in such environments are limited in the available literature.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 4-bromo-2,5-dichlorophenol |
| This compound |
| Bromoxon |
Metabolite Formation and Persistence in Environmental Compartments
The environmental persistence of this compound is dictated by its degradation through various biotic and abiotic pathways, leading to the formation of several metabolites. The rate of degradation and the types of metabolites formed are highly dependent on the environmental compartment (soil, water) and prevailing conditions such as pH and sunlight.
In soil, this compound is generally not persistent. Its degradation is a complex process involving the formation of several intermediate compounds. Key metabolites identified in soil include monomethyl-phosphorothionate and desmethyl-bromophos . The accumulation of desmethyl-bromophos can temporarily inhibit phosphatase hydrolysis, pausing the degradation of the parent this compound compound. Another significant degradation product is 2,5-dichloro-4-bromophenol , which appears after the breakdown of desmethyl-bromophos. The oxon analogue, bromoxon , is also formed, though it is typically found at low levels and only during the initial period after application. Studies have indicated a biodegradation half-life of approximately 88.5 days for this compound in a soil inoculum.
In aquatic environments, hydrolysis is a major degradation pathway. The persistence of this compound in water is strongly influenced by pH. It is relatively stable in acidic to neutral conditions, with hydrolysis half-lives of 167.5 days at pH 5 and 54.8 days at pH 7. However, in alkaline media, its degradation is rapid, with a half-life of just 1.61 days at pH 9. Photolysis also plays a crucial role in its degradation in sunlit surface waters. In seawater exposed to natural sunlight, the half-life of this compound was found to be 2 days, compared to 23 days when incubated in the dark, indicating that photodegradation is a significant fate process.
The metabolism in plants and animals shows some variation. Low levels of bromoxon are likely to be found in plant material, whereas this metabolite is hardly detected in animals. In rats, the primary metabolites excreted in urine were identified as phosphate , dimethylthionophosphate , monodesmethyl-bromophos, and dichlorobromophenol.
| Parameter | Value | Conditions |
|---|---|---|
| Biodegradation Half-Life (Soil) | 88.5 days | Soil inoculum |
| Hydrolysis Half-Life (Water) | 167.5 days | pH 5 |
| Hydrolysis Half-Life (Water) | 54.8 days | pH 7 |
| Hydrolysis Half-Life (Water) | 1.61 days | pH 9 |
| Photolysis Half-Life (Seawater) | 2 days | Exposed to natural sunlight |
Soil Sorption and Desorption Dynamics
The movement and bioavailability of this compound in the terrestrial environment are largely governed by its interaction with soil particles, specifically through sorption and desorption processes. Sorption refers to the binding of the pesticide to soil components, which reduces its concentration in the soil solution and consequently limits its mobility and uptake by organisms. ladwp.com
This compound exhibits strong sorption to soil, a characteristic quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). The estimated Koc value for this compound is approximately 16,000 mL/g. ucanr.edu Such a high Koc value indicates that this compound is expected to be immobile in most soils. orst.edunih.gov Pesticides with strong adsorption tendencies are primarily transported via eroded soil or sediment particles rather than in a dissolved state in runoff water. orst.edu
Research has shown that the primary factor influencing the sorption of this compound in soil is the organic matter content. orst.edu Adsorption isotherms, which describe the equilibrium between the pesticide sorbed on the soil and the pesticide in solution, have been shown to fit the Freundlich equation well for this compound. orst.edu The Freundlich adsorption coefficient (Kfads) demonstrates a significant positive correlation with soil organic matter, indicating that soils with higher organic content will bind this compound more strongly. orst.edu This strong binding to organic matter can also protect the pesticide from degradation, potentially increasing its persistence in the sorbed state. nih.gov
Desorption, the release of a sorbed chemical back into the soil solution, is often slower than sorption and can be characterized by an initial rapid release followed by a much slower phase. ladwp.com For strongly sorbed compounds like this compound, desorption rates are generally low, contributing to its limited mobility in the soil profile.
| Parameter | Value | Implication |
|---|---|---|
| Soil Organic Carbon-Water Partition Coefficient (Koc) | ~16,000 mL/g | Immobile in soil; strong binding affinity |
| Primary Influencing Factor | Soil Organic Matter | Higher organic matter leads to stronger sorption |
Leaching Potential to Groundwater
On one hand, the high soil organic carbon-water partition coefficient (Koc) of ~16,000 suggests that this compound binds very tightly to soil particles, making it immobile. orst.edu This strong sorption would theoretically limit its downward movement with infiltrating water, suggesting a low potential for leaching. fairway-is.eu
However, other indicators suggest a different outcome. The Groundwater Ubiquity Score (GUS), an empirical index that combines a pesticide's half-life and its Koc value, is used to rank pesticides for their leachability. fairway-is.eumdpi.com The GUS is calculated using the formula: GUS = log10 (half-life) x [4 - log10 (Koc)]. nih.govfairway-is.eu Based on its properties, this compound has been assigned a high alert for leachability. scialert.net A GUS value greater than 2.8 indicates a probable leacher, while a value between 1.8 and 2.8 is considered transitional. scialert.net This suggests that despite its strong sorption, its persistence may be sufficient to allow for transport to groundwater over time, particularly in soils with low organic matter or under conditions of preferential flow where water bypasses the soil matrix through macropores. fairway-is.eu Therefore, while its strong binding to soil suggests low mobility, its persistence leads to a classification that indicates a potential to leach into groundwater. uc.pt
Ecotoxicological Impact on Non-Target Organisms
Aquatic Ecosystem Perturbations
Aquatic invertebrates are often highly sensitive to pesticide contamination, and serve as crucial bioindicators for ecosystem health. This compound has been identified as being highly toxic to this group of organisms. The freshwater crustacean Daphnia magna is a standard model organism for ecotoxicological testing due to its sensitivity to a wide range of environmental stressors. biochemjournal.com
Toxicological assessments for this compound consistently show a high acute toxicity to Daphnia. Regulatory hazard alerts have classified its acute ecotoxicity for Daphnia as "High". This indicates that exposure to relatively low concentrations of this compound can lead to significant adverse effects, such as immobilization or mortality, over a short period (e.g., 48 hours). The high toxicity of organophosphate insecticides like this compound to invertebrates is often due to their mechanism of action, which involves the inhibition of the enzyme acetylcholinesterase.
| Organism | Toxicity Endpoint | Hazard Classification |
|---|---|---|
| Daphnia magna | Acute Ecotoxicity | High |
This compound poses a significant risk to fish (ichthyofauna) through both direct toxicity and its potential to disrupt the endocrine system. A major concern is its ability to bioaccumulate in aquatic organisms. A very high bioconcentration factor (BCF) of 44,670 has been measured in guppies, indicating that this compound is readily absorbed from the water and accumulates in fish tissues to concentrations far exceeding that of the surrounding environment.
Furthermore, research has demonstrated that this compound and its variants act as endocrine-disrupting chemicals (EDCs) in fish. uc.ptnih.gov EDCs are substances that interfere with the body's hormonal systems, potentially causing developmental, reproductive, and other physiological abnormalities. nih.gov A study on the Thai Medaka (Oryzias minutillus) exposed to this compound-ethyl and this compound-methyl revealed their xenoestrogenic activity. uc.pt In male fish, exposure to both compounds led to an increase in the expression levels of estrogen receptor α (ERα) and estrogen receptor β (ERβ) in the anal fins. uc.pt In females, this compound-methyl also increased ERα levels. uc.pt This upregulation of estrogen receptors indicates that this compound can mimic the effects of endogenous estrogens, thereby disrupting normal endocrine function and potentially impacting reproductive health and development in fish populations. uc.ptnih.gov
| Effect | Finding | Organism/Study |
|---|---|---|
| Bioaccumulation | Bioconcentration Factor (BCF) of 44,670 | Guppy (Poecilia reticulata) |
| Endocrine Disruption (Xenoestrogenic Effect) | Increased expression of Estrogen Receptors α and β | Thai Medaka (Oryzias minutillus) |
Ichthyofauna Responses and Endocrine Disruption
Estrogen Receptor Expression Modulation
This compound and its derivatives have been identified as xenoestrogens, compounds that can mimic endogenous estrogens and interfere with the endocrine systems of wildlife. scialert.net Research into the effects of bromophos-ethyl (B52125) and bromophos-methyl on aquatic life has demonstrated their capacity to alter the expression of estrogen receptors (ER). scialert.netscialert.net
A notable study on the Thai medaka (Oryzias minutillus), a model organism in endocrinology, revealed that exposure to these insecticides leads to significant changes in the expression levels of estrogen receptor alpha (ERα) and beta (ERβ) in the anal fins. scialert.netscialert.net In male medaka, exposure to both bromophos-ethyl and bromophos-methyl resulted in increased expression of both ERα and ERβ. scialert.net In females, ERα levels were similarly increased in response to bromophos-methyl. scialert.net These findings suggest that this compound can disrupt the normal endocrine regulation mediated by these receptors, confirming its estrogenic activity. scialert.net
The table below summarizes the observed effects of this compound-ethyl and Bromophos-methyl on estrogen receptor expression in the anal fins of adult Thai medaka after 14 days of exposure.
Table 1: Effects of this compound Compounds on Estrogen Receptor (ER) Expression in Thai Medaka (Oryzias minutillus)
| Compound | Sex | Estrogen Receptor | Effect |
|---|---|---|---|
| Bromophos-ethyl | Male | ERα | Increased Expression |
| Bromophos-ethyl | Male | ERβ | Increased Expression |
| Bromophos-ethyl | Female | ERβ | Unaffected |
| Bromophos-methyl | Male | ERα | Increased Expression |
| Bromophos-methyl | Male | ERβ | Increased Expression |
Data sourced from a study on the effects of bromophos-ethyl and -methyl on Thai medaka. scialert.net
Morphological Changes in Aquatic Bioindicators
The endocrine-disrupting effects of this compound can manifest as physical, morphological changes in exposed aquatic organisms. The anal fin of the Thai medaka, for instance, is a secondary sex characteristic controlled by sex steroid hormones, making it a sensitive indicator of endocrine disruption. scialert.netscialert.net
Studies have suggested that the interference of bromophos-ethyl and -methyl with the regulation of ERα and ERβ levels can alter the sex-dependent morphology of the anal fin in this species. scialert.net Such alterations serve as a visible marker of exposure to xenoestrogenic compounds in the aquatic environment. Changes in these secondary sexual characteristics can have profound implications for reproductive success and population dynamics.
Terrestrial Invertebrate Toxicity (e.g., Bees, Spiders)
The impact of this compound extends to terrestrial ecosystems, posing a significant threat to non-target invertebrates that are crucial for ecosystem health.
Bees : this compound is recognized as being highly toxic to honeybees. herts.ac.ukherts.ac.uk As essential pollinators, the decline of bee populations due to pesticide exposure can have cascading effects on plant biodiversity and agricultural productivity. The high acute contact ecotoxicity of this compound makes it a considerable hazard to these vital insects. herts.ac.uk
Spiders and other Arachnids : Research has indicated that this compound is harmful to predatory mites. researchgate.net As natural predators of agricultural pests, the reduction of mite and spider populations can disrupt pest control balances within agroecosystems. While direct studies on spiders are limited, the toxicity to other arachnids suggests a potential risk.
Avian Exposure and Effects
Birds can be exposed to this compound through various routes, including the ingestion of contaminated seeds, insects, or water. si.edu As an organophosphate, this compound acts as an acetylcholinesterase inhibitor, which can lead to neurotoxicity. herts.ac.ukherts.ac.uk
Sublethal effects of organophosphate exposure in birds can be significant, potentially leading to reduced body weight in nestlings, impaired foraging behavior in adults, and decreased reproductive success. si.edunih.govbeyondpesticides.org While specific sublethal studies on this compound are not extensively detailed in the provided results, the general mechanism of organophosphates suggests such outcomes are plausible.
Acute toxicity data provides a more direct measure of risk. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.
Table 2: Acute Oral Toxicity of this compound in Avian Species
| Species | LD50 (mg/kg body weight) |
|---|
This value represents the standardized acute oral LD50 for birds. researchgate.net
Biomarker Development and Application in Ecotoxicology
The detection of sublethal effects from pesticide exposure is a key challenge in ecotoxicology. Biomarkers, which are measurable biological parameters that change in response to contaminant exposure, are critical tools for environmental monitoring. nih.govresearchgate.net
In the context of this compound, the modulation of estrogen receptor expression serves as a sensitive biomarker of exposure to its xenoestrogenic effects. scialert.net The changes in ERα and ERβ expression in the anal fins of fish like the Thai medaka can act as an early warning signal for endocrine disruption in aquatic ecosystems. scialert.netscialert.net
Furthermore, as an organophosphate, this compound inhibits the enzyme acetylcholinesterase (AChE). nih.gov Measuring the activity of AChE in the blood or brain tissue of exposed wildlife, such as birds, is a well-established biomarker for assessing exposure and effect of this class of insecticides. nih.gov Another relevant biomarker for estrogen-like compounds is the presence of vitellogenin (VTG), an egg yolk precursor protein, in the plasma of male or juvenile fish, as its synthesis is induced by estrogenic substances. nih.gov
Ecosystem-Level Effects and Biodiversity Implications
The widespread toxicity of this compound to a variety of non-target organisms points to its potential for significant ecosystem-level impacts and negative implications for biodiversity.
The sublethal effects on birds, such as altered behavior and reduced reproductive fitness, can lead to population declines. si.edunih.gov The cumulative impact of direct mortality and sublethal effects across different species can alter community structure and ecosystem function. The persistence and potential for bioaccumulation of such compounds, although not extensively detailed for this compound in the provided search results, are general concerns for organophosphate pesticides that can lead to long-term environmental contamination and risks to wildlife. researchgate.netnih.gov
Mechanisms of Resistance to Bromofos
Target-Site Insensitivity Mechanisms
The primary target for Bromofos, like other organophosphate insecticides, is the enzyme acetylcholinesterase (AChE), which is critical for the proper functioning of the central nervous system in insects. Target-site insensitivity arises from genetic modifications that reduce the sensitivity of AChE to inhibition by the insecticide.
Acetylcholinesterase Gene Mutations
Resistance to organophosphates is frequently associated with point mutations in the ace gene, which codes for acetylcholinesterase. These mutations result in amino acid substitutions in the active site of the enzyme, thereby reducing its affinity for the insecticide. While specific mutations conferring resistance directly to this compound are not extensively documented in all insect species, research on various pests has identified several key mutations in the AChE gene that are known to provide resistance to a broad range of organophosphates. It is highly probable that these same mutations contribute to this compound resistance.
For instance, studies on the housefly, Musca domestica, have identified multiple mutations in the AChE gene that lead to varying levels of resistance to organophosphates researchgate.netnih.gov. Similarly, research in Drosophila melanogaster has revealed several widespread mutations that confer insecticide resistance nih.gov. The presence of these mutations often occurs in combination, which can lead to higher levels of resistance to a wider spectrum of insecticides nih.gov.
Table 1: Common Acetylcholinesterase (AChE) Gene Mutations Conferring Resistance to Organophosphates in Insects This table is based on general findings for organophosphate resistance and may be applicable to this compound.
| Mutation | Amino Acid Change | Insect Species Exhibiting Mutation | Reference |
| G119S | Glycine to Serine | Culex pipiens, Anopheles gambiae | nih.gov |
| F290V | Phenylalanine to Valine | Spodoptera frugiperda | dntb.gov.ua |
| G342A/V | Glycine to Alanine/Valine | Musca domestica | mdpi.com |
| F407Y | Phenylalanine to Tyrosine | Musca domestica | mdpi.com |
| A201S | Alanine to Serine | Spodoptera frugiperda | dntb.gov.ua |
Altered Enzyme Conformation and Binding Affinity
The mutations in the ace gene lead to conformational changes in the three-dimensional structure of the acetylcholinesterase enzyme. These structural alterations, particularly within the active site gorge where the insecticide binds, reduce the binding affinity of this compound's active metabolite, bromoxon (B3052929). This decreased affinity means that a higher concentration of the insecticide is required to achieve the same level of enzyme inhibition, rendering the insect resistant. The altered conformation can hinder the phosphorylation of the serine residue in the active site, which is the mechanism by which organophosphates inactivate AChE nih.gov. The degree of resistance conferred often correlates with the specific mutation or combination of mutations present, with some changes causing a more significant reduction in binding affinity than others nih.gov.
Metabolic Detoxification Pathways
The second major mechanism of resistance to this compound involves the enhanced metabolic detoxification of the insecticide. Resistant insects often exhibit higher activity of certain enzymes that can break down or sequester the insecticide before it reaches its target site in the nervous system. Three major families of enzymes are primarily involved in this process: cytochrome P450 monooxygenases, carboxylesterases, and glutathione (B108866) S-transferases.
Cytochrome P450 Monooxygenase Involvement
Cytochrome P450 monooxygenases (P450s) are a large and diverse group of enzymes that play a crucial role in the metabolism of a wide range of xenobiotics, including insecticides nih.govmdpi.commyspecies.info. In the context of this compound resistance, elevated levels of specific P450 isozymes can lead to an increased rate of oxidative metabolism of the insecticide. This process can involve reactions such as hydroxylation, dealkylation, or epoxidation, which typically result in more polar and less toxic metabolites that can be more easily excreted from the insect's body mdpi.com.
While direct studies on the specific P450s involved in this compound metabolism in many insect species are limited, research on other organophosphates has shown that overexpression of certain P450 genes is a common resistance mechanism frontiersin.orgnih.gov. For instance, in various insect pests, increased P450 activity has been linked to resistance against a range of organophosphate insecticides nih.govresearchgate.net. It is highly likely that similar mechanisms are at play in this compound resistance.
Carboxylesterase-Mediated Detoxification
Carboxylesterases (CarEs) are another important family of detoxification enzymes that contribute to insecticide resistance by hydrolyzing the ester bonds present in many insecticides, including organophosphates like this compound researchgate.net. This hydrolysis breaks down the insecticide into non-toxic acidic and alcoholic metabolites. In many resistant insect populations, an increase in carboxylesterase activity is observed, which can be due to gene amplification (an increase in the number of copies of the gene) or upregulation of gene expression, leading to higher levels of the detoxifying enzyme kazanmedjournal.rumdpi.com.
Studies on various insect species, including mosquitoes and agricultural pests, have demonstrated a strong correlation between elevated carboxylesterase activity and resistance to organophosphates nih.govmdpi.comnih.gov. These enzymes can confer resistance through two main mechanisms: rapid hydrolysis of the insecticide or sequestration, where the enzyme binds to the insecticide and prevents it from reaching its target site nih.gov.
Table 2: Carboxylesterase Activity in Susceptible vs. Organophosphate-Resistant Insect Strains This table presents generalized data illustrating the role of carboxylesterases in organophosphate resistance, which is expected to be relevant for this compound.
| Insect Species | Substrate | Carboxylesterase Activity in Susceptible Strain (units/mg protein) | Carboxylesterase Activity in Resistant Strain (units/mg protein) | Fold Increase in Resistance | Reference |
| Culex quinquefasciatus | α-naphthyl acetate (B1210297) | 0.05 | 1.10 | 22 | nih.gov |
| Rhopalosiphum padi | α-naphthyl acetate | 0.18 | 0.40 | 2.2 | nih.gov |
| Dermanyssus gallinae | α-naphthyl acetate | 0.23 | 0.28 | 1.21 | nih.gov |
| Musca domestica | p-nitrophenyl acetate | 1.25 | 3.75 | 3 | kazanmedjournal.ru |
Glutathione S-Transferase Conjugation
Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of a wide variety of toxic compounds by catalyzing their conjugation with the endogenous antioxidant glutathione (GSH) nih.govnih.govresearchgate.net. In the case of this compound, GSTs can facilitate the transfer of glutathione to the insecticide molecule or its metabolites. This conjugation reaction increases the water solubility of the compound, making it easier to excrete and thus detoxifying it nih.govnih.gov.
Elevated GST activity has been widely implicated in resistance to organophosphate insecticides in numerous insect species nih.govresearchgate.netresearchgate.net. This increased activity can be the result of either an increase in the amount of GST protein or the presence of more efficient GST isozymes in resistant strains. The conjugation of glutathione to the organophosphate can occur at different sites on the molecule, leading to the formation of various non-toxic metabolites nih.gov.
Table 3: Glutathione S-Transferase (GST) Activity in Susceptible vs. Organophosphate-Resistant Insect Strains This table presents generalized data illustrating the role of GSTs in organophosphate resistance, which is expected to be relevant for this compound.
| Insect Species | Substrate | GST Activity in Susceptible Strain (nmol/min/mg protein) | GST Activity in Resistant Strain (nmol/min/mg protein) | Fold Increase in Resistance | Reference |
| Musca domestica | CDNB | 150 | 450 | 3 | researchgate.net |
| Anopheles gambiae | CDNB | 25 | 125 | 5 | researchgate.net |
| Tribolium castaneum | CDNB | 80 | 160 | 2 | researchgate.net |
| Spodoptera frugiperda | CDNB | 45 | 110 | 2.4 | mdpi.com |
Cuticular Barrier-Mediated Resistance
One of the first lines of defense an insect has against a contact insecticide like this compound is its cuticle, or exoskeleton. Cuticular resistance involves modifications to this outer barrier that reduce the rate and amount of insecticide penetration, giving other detoxification mechanisms more time to act.
While specific research detailing cuticular resistance to this compound is limited, the mechanism is well-established for organophosphates in general. Two primary modifications are involved:
Cuticular Thickening: Resistant insect strains may evolve a thicker cuticle. This increased depth of chitin (B13524) and protein layers creates a longer path for the insecticide to travel before it can reach its target site in the nervous system.
Changes in Composition: The chemical makeup of the cuticle can also be altered. This can include changes in the quantity or composition of cuticular hydrocarbons (CHCs), waxes, and proteins. These alterations can change the polarity and binding properties of the cuticle, making it less permeable to the this compound molecule.
These modifications are generally considered a non-specific form of resistance, as they can slow the absorption of various insecticides, potentially contributing to cross-resistance.
Behavioral Resistance Adaptations
Behavioral resistance is an inherited change in an insect's behavior that reduces its exposure to a lethal dose of an insecticide. These adaptations allow insects to avoid treated surfaces or baits. As with cuticular resistance, specific studies documenting behavioral avoidance of this compound are not extensively detailed in scientific literature. However, the general principles of behavioral resistance to insecticides are well-understood and can be categorized as follows:
Irritancy and Repellency: Insects may detect the presence of an insecticide and be stimulated to leave the treated area before absorbing a fatal dose. This excito-repellency can manifest as increased movement, flight, or simply moving to untreated portions of a plant or surface.
Avoidance of Baits or Treated Food: If this compound is used in a bait formulation, resistant populations may evolve a decreased preference for the bait, a phenomenon known as bait shyness. This is often linked to changes in the insect's sensory receptors, such as those for taste and smell.
For behavioral resistance to be formally recognized, the change in behavior must be a heritable trait that has evolved in response to insecticide pressure, rather than a temporary avoidance behavior. researchgate.net
Cross-Resistance Patterns with Other Pesticides
Cross-resistance occurs when a single resistance mechanism confers protection against multiple insecticides. This is a significant concern in pest management as the use of one chemical can select for resistance to another, even if the second chemical has not been used.
Given that this compound is an organophosphate insecticide, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE). Therefore, insects resistant to this compound are highly likely to exhibit cross-resistance to other insecticides that target the same enzyme.
Organophosphates and Carbamates: The most common cross-resistance pattern for this compound is with other organophosphates (e.g., malathion, chlorpyrifos (B1668852), diazinon) and carbamates (e.g., carbaryl, propoxur). This is because both classes of insecticides bind to AChE. A mutation in the AChE gene that reduces binding by this compound will often reduce binding by other AChE inhibitors as well.
Metabolic Cross-Resistance: Resistance can also be conferred by enhanced metabolic detoxification through enzyme families like esterases and cytochrome P450s. nih.gov These enzymes can often break down a range of structurally similar compounds. Research has noted the structural similarity of this compound to other organophosphates like chlorpyrifos and fenitrothion, suggesting that detoxification enzymes effective against one may be effective against the others. nih.gov
The table below illustrates the expected cross-resistance patterns for an insect population with established resistance to this compound.
| Insecticide Class | Example Compounds | Expected Cross-Resistance with this compound | Mechanism |
| Organophosphates | Malathion, Parathion, Chlorpyrifos | High | Target-site (AChE) and metabolic |
| Carbamates | Carbaryl, Propoxur, Methomyl | Moderate to High | Target-site (AChE) |
| Pyrethroids | Permethrin, Deltamethrin | Low to None (unless a separate mechanism exists) | Different target site (voltage-gated sodium channels) |
| Neonicotinoids | Imidacloprid, Thiamethoxam | None (unless a separate mechanism exists) | Different target site (nicotinic ACh receptors) |
This table is illustrative of general cross-resistance patterns for organophosphates.
Genetic Basis and Population Genetics of Resistance
The ability of an insect population to resist this compound is rooted in its genetic makeup. Resistance evolves through the selection of individuals that carry genes conferring a survival advantage in the presence of the insecticide.
Genetic Basis of Resistance
For organophosphates like this compound, two principal genetic mechanisms are responsible for resistance:
Target-Site Insensitivity: This is one of the most common mechanisms. It involves point mutations in the gene that codes for the acetylcholinesterase enzyme (Ace gene). nih.govnih.gov These mutations alter the protein structure of the enzyme, particularly around the active site where the insecticide binds. This change reduces the enzyme's sensitivity to inhibition by this compound, allowing the nervous system to function more normally even in the presence of the insecticide. Several key mutations in the Ace gene have been identified in various insect species that confer broad resistance to organophosphates and carbamates. nih.govnih.gov
Metabolic Resistance: This mechanism involves an enhanced ability of the insect to detoxify and eliminate the insecticide before it reaches its target site. This is typically achieved through the overexpression or increased efficiency of detoxification enzymes. The primary enzyme families implicated in organophosphate resistance are:
Esterases (ESTs): These enzymes can hydrolyze or sequester organophosphates. Gene amplification (an increase in the number of copies of a specific gene) is a common way that insects achieve higher levels of esterase activity. nih.gov
Glutathione S-transferases (GSTs): These enzymes detoxify insecticides by conjugating them with glutathione, making them more water-soluble and easier to excrete. researchgate.net
Cytochrome P450 Monooxygenases (P450s): This large family of enzymes can metabolize insecticides through oxidation, often rendering them non-toxic. researchgate.net
The table below lists common Ace gene mutations known to confer resistance to organophosphate insecticides in various insect species. While not confirmed for this compound specifically, these represent the likely genetic basis for target-site resistance.
| Mutation | Amino Acid Change | Location in Enzyme |
| G119S | Glycine → Serine | Oxyanion hole |
| F290V | Phenylalanine → Valine | Acyl pocket |
| I161V | Isoleucine → Valine | Near catalytic triad (B1167595) |
| G265A | Glycine → Alanine | Near catalytic triad |
This table provides examples of mutations in the Ace gene known to cause organophosphate resistance in insects like Drosophila melanogaster. nih.govnih.gov
Population Genetics of Resistance
Population genetics studies how the frequency of resistance genes changes within an insect population over time. Key factors influencing this include:
Selection Pressure: The intensity and frequency of this compound application directly select for resistant individuals.
Gene Flow: The movement of insects (and their genes) between populations can spread resistance alleles. If susceptible insects migrate into a treated area, they can dilute the frequency of resistance. Conversely, the migration of resistant insects can introduce resistance to new areas.
Fitness Cost: Resistance mechanisms can come at a biological cost. nih.govnih.govescholarship.org In the absence of the insecticide, resistant individuals may have lower reproductive rates, slower development, or be more susceptible to predators compared to their susceptible counterparts. nih.govnih.gov This fitness cost can lead to a decline in the frequency of resistance genes if the selection pressure from this compound is removed. However, over time, populations can evolve modifier genes that reduce these fitness costs, leading to more stable resistance.
Advanced Analytical Methodologies for Bromofos Research
Chromatographic Techniques
Chromatographic techniques, often coupled with mass spectrometry, are fundamental for the separation, identification, and quantification of Bromofos in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the trace analysis of this compound residues. GC-MS provides both chromatographic separation and mass spectral information, enabling the identification and quantification of the target analyte even at low concentrations. Methods involving GC-MS have been developed for the determination of organophosphorus pesticides, including this compound-methyl, in various matrices such as food and environmental samples. ncats.iothermofisher.comgcms.czrestek.comhpst.czresearchgate.netrestek.comglsciences.eujfda-online.com
GC-MS/MS, utilizing tandem mass spectrometry, offers enhanced selectivity and sensitivity for multi-residue pesticide analysis, which can include this compound. This technique uses multiple reaction monitoring (MRM) transitions to minimize matrix interference and improve the accuracy of quantification. thermofisher.comrestek.comhpst.czeurl-pesticides.eu For instance, a fast GC-MS/MS method has been developed for high-throughput pesticide analysis, demonstrating the ability to analyze numerous pesticides, including this compound-methyl and this compound-ethyl, with good chromatographic resolution and sensitivity below typical maximum residue limits. thermofisher.comrestek.com
Sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often coupled with GC-MS/MS for the analysis of pesticide residues in food matrices, providing a streamlined approach for extracting a wide range of pesticides. thermofisher.comhpst.czeurl-pesticides.eu
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique utilized in this compound research, particularly for compounds that are less volatile or thermally labile compared to those typically analyzed by GC-MS. LC-MS/MS, similar to GC-MS/MS, offers high sensitivity and selectivity through the use of MRM transitions. eurl-pesticides.euperkinelmer.comshimadzu.comshimadzu.com
LC-MS/MS methods have been developed for the analysis of pesticide residues, including this compound-ethyl, in various matrices such as cannabis and food products. perkinelmer.comshimadzu.comshimadzu.com The use of dual ionization sources, such as ESI and APCI, in LC-MS/MS systems can further enhance the range of detectable pesticides and simplify analytical workflows. perkinelmer.com Libraries containing MRM transitions for a large number of pesticides, including this compound-ethyl and this compound-methyl, are available to facilitate rapid method development and analysis using LC-MS/MS systems. shimadzu.comshimadzu.com
Immunochemical Detection Systems
Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer alternative or complementary approaches for the detection of this compound, often providing high-throughput screening capabilities. nih.govtandfonline.com
Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation
ELISA has been developed for the quantitative detection of this compound and its related compounds, such as bromophos-ethyl (B52125). nih.govacs.orgresearchgate.net The development of an ELISA typically involves synthesizing haptens (small molecules that mimic the target analyte) and coupling them to carrier proteins to produce antibodies. nih.govacs.org Polyclonal or monoclonal antibodies can be generated for use in ELISA. nih.govresearchgate.netacs.org
Validation of an ELISA for this compound involves determining key performance parameters such as sensitivity (detection limit and IC50 value) and recovery rates from spiked samples. For example, an antigen-coated ELISA developed for bromophos-ethyl showed an IC50 of 3.9 ng/mL and a detection limit of 0.3 ng/mL, with recoveries from fortified crop and water samples ranging from 82% to 128%. nih.govacs.orgresearchgate.net An antibody-coated ELISA for bromophos-ethyl showed an IC50 of 6.5 ng/mL and a detection limit of 1.0 ng/mL. nih.govacs.orgresearchgate.net
Antibody Specificity and Cross-Reactivity Profiles
Antibody specificity is a critical aspect of immunochemical detection systems. Antibodies developed for this compound or its derivatives may exhibit varying degrees of cross-reactivity with other structurally similar organophosphorus pesticides. nih.govnih.govresearchgate.netacs.orgajol.inforesearchgate.netnih.gov
Studies have shown that antibodies developed for bromophos-ethyl exhibited negligible cross-reactivity with most other organophosphorus pesticides, with the exception of bromophos-methyl and chlorpyrifos (B1668852) in certain assay formats. nih.govresearchgate.net Conversely, ELISAs developed for other organophosphorus pesticides, such as chlorpyrifos, have shown cross-reactivity with bromophos-ethyl and bromophos-methyl due to structural similarities. researchgate.netajol.inforesearchgate.net Cross-reactivity is typically evaluated by comparing the inhibition curves or IC50 values of the target analyte with those of potential cross-reactants. nih.govtandfonline.comacs.orgajol.info
Understanding the cross-reactivity profile of an antibody is essential for interpreting ELISA results and avoiding false positives or negatives, particularly when analyzing samples that may contain multiple pesticide residues. nih.govajol.info
Spectroscopic Characterization Methods
Spectroscopic methods provide valuable information about the chemical structure and properties of this compound. Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the characterization and confirmation of this compound. sigmaaldrich.comresearchgate.net
NMR spectroscopy, which provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei, is a powerful tool for confirming the identity and purity of this compound. sigmaaldrich.comresearchgate.net IR spectroscopy can be used to identify functional groups present in the this compound molecule through the analysis of vibrational modes. researchgate.net While not as commonly used for routine trace residue analysis as GC-MS or LC-MS, spectroscopic methods play a vital role in the initial characterization of the compound and can be used to confirm the identity of the analyte in research settings. sigmaaldrich.comresearchgate.net
Data Table: ELISA Performance for Bromophos-ethyl nih.govacs.orgresearchgate.net
| ELISA Format | IC50 (ng/mL) | Detection Limit (ng/mL) (20% inhibition) |
| Antigen-coated | 3.9 | 0.3 |
| Antibody-coated | 6.5 | 1.0 |
Data Table: Cross-Reactivity of an ELISA Developed for Chlorpyrifos with Bromophos Compounds researchgate.netajol.inforesearchgate.net
| Compound | Cross-Reactivity (%) |
| Chlorpyrifos | 100 (Target Analyte) |
| Chlorpyrifos-methyl | 66.6 |
| Bromophos-ethyl | 15.6 |
| Bromophos-methyl | 4.58 |
Data Table: GC-MS/MS Parameters for Bromophos-ethyl thermofisher.comgcms.cz
| Compound | Retention Time (min) | MRM Transition 1 (m/z) | Collision Energy 1 (eV) | MRM Transition 2 (m/z) | Collision Energy 2 (eV) |
| Bromophos-ethyl | 7.38 thermofisher.com, 14.50 gcms.cz | 358.89 | 20 thermofisher.com, 20 gcms.cz | 302.91 thermofisher.com, 302.91 gcms.cz | 20 thermofisher.com, 20 gcms.cz |
| Bromophos-ethyl | 7.38 thermofisher.com, 14.50 gcms.cz | 358.89 | 10 thermofisher.com, 10 gcms.cz | 330.90 thermofisher.com, 330.90 gcms.cz | 10 thermofisher.com, 10 gcms.cz |
Data Table: LC-MS/MS Information for Bromophos-ethyl and Bromophos-methyl shimadzu.comshimadzu.com
| Compound | CAS# | Formula | Monoisotopic Mass | Adduct Mass (ESI+) |
| Bromophos-ethyl | 4824-78-6 | C10H12BrCl2O3PS | 391.8805 | 391.8805 shimadzu.com |
| Bromophos-methyl | 2104-96-3 | C8H8BrCl2O3PS | 363.8492 | 363.8492 shimadzu.com |
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is a valuable tool for the structural elucidation of organic compounds, including organophosphorus pesticides like this compound. IR spectroscopy measures the vibrations of atoms within a molecule when exposed to infrared radiation. The absorption of specific frequencies of IR radiation corresponds to particular functional groups and chemical bonds present in the molecule, creating a unique spectral fingerprint. This fingerprint can be used to confirm the identity of a compound and provide insights into its molecular structure.
For this compound (O,O-dimethyl-O-(2,5-dichloro-4-bromophenyl) phosphorothioate), IR spectroscopy can provide characteristic absorption bands corresponding to key functional groups such as the P=S stretch, P-O-alkyl stretches (methoxy groups), and C-O-aryl stretches (phenoxy group), as well as vibrations associated with the substituted phenyl ring (C-H stretches, C=C stretches, and C-halogen stretches). While specific IR spectra for this compound were not extensively detailed in the search results, general principles of IR spectroscopy apply. For instance, C-Br stretching vibrations typically appear around 500-600 cm⁻¹ docbrown.info. The region between 1500 and 400 cm⁻¹ is often considered the "fingerprint region," which contains a complex set of bands unique to a specific molecule, allowing for its identification docbrown.info.
Sample preparation for IR analysis can involve various techniques, such as preparing a liquid film or incorporating the sample into a matrix like potassium bromide (KBr) to form a pellet or disk, especially for solid samples. KBr is commonly used because it is optically transparent in the IR region azom.com.
Mass Spectrometry for Metabolite Identification
Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify compounds based on their mass-to-charge ratio (m/z). When coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes an indispensable tool for analyzing complex samples and identifying metabolites. silantes.commdpi.com
For this compound research, mass spectrometry is particularly useful for identifying metabolites formed through biodegradation or metabolism in biological and environmental systems. Studies on rats with labeled this compound have shown that metabolites include phosphate, dimethylthionophosphate, monodesmethyl-bromophos, and dichlorobromophenol. inchem.org Mass spectrometry can detect and characterize these metabolites by analyzing their fragmentation patterns.
GC-MS is a common technique for analyzing organophosphorus pesticides and their metabolites, especially those that are volatile or can be made volatile through derivatization. nih.govthermofisher.com Electron ionization (EI), a common ionization method in GC-MS, produces characteristic and reproducible fragmentation patterns that can be matched against spectral libraries for compound identification. thermofisher.com LC-MS is suitable for analyzing less volatile or more polar metabolites. mdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the confident identification of metabolites. mdpi.com
PubChem lists intense mass spectral peaks for this compound, including m/z 331 (100%), 125 (79%), 329 (75%), and 49 (42%), which are valuable for its identification using MS. nih.gov
Sample Preparation Strategies for Diverse Matrices
Effective sample preparation is critical for the accurate analysis of this compound in diverse matrices such as environmental samples (water, soil), biological tissues, and food products. The goal of sample preparation is to isolate the target analyte(s) from the matrix, remove interfering substances, and often concentrate the analyte(s) to achieve the required sensitivity.
Solid-Phase Extraction (SPE) Optimizations
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that utilizes a solid sorbent material to selectively retain analytes or remove interferences from a liquid sample. thermofisher.comspecartridge.com Optimizing SPE involves selecting the appropriate sorbent, conditioning and washing solvents, and elution solvent to maximize the recovery of the target analyte while minimizing matrix effects. specartridge.comnih.gov
For organophosphorus pesticides, including those related to this compound, SPE has been applied to various matrices. For instance, SPE disks containing C18 and SDB have been used for the analysis of organophosphorus insecticides in natural waters. researchgate.net The choice of sorbent depends on the chemical properties of the analyte and the matrix. Reversed-phase sorbents like C18 are commonly used for relatively nonpolar compounds like many pesticides. specartridge.com Optimization studies often involve evaluating different elution solvents and volumes to achieve optimal recovery. sigmaaldrich.com
Data from SPE optimization studies for organophosphorus pesticides can involve comparing the recovery rates obtained with different elution solvents. For example, a study on organophosphorus pesticides in produce using a dual-layer PSA/GCB SPE tube evaluated different elution solvents, finding that a mixture of 35% toluene (B28343) and 65% acetone (B3395972) provided better recoveries for some pesticides. sigmaaldrich.com
Matrix Solid-Phase Dispersion (MSPD) Techniques
Matrix Solid-Phase Dispersion (MSPD) is a sample preparation technique particularly suited for the analysis of solid and semi-solid samples. pjoes.comnih.govnih.gov It involves mechanically blending the sample with a solid support material (dispersant), which disrupts the sample matrix and disperses it over the surface of the sorbent. pjoes.commdpi.com This dispersed mixture is then packed into a column, and the analytes are eluted with a suitable solvent. pjoes.com
MSPD offers advantages such as reduced solvent consumption and sample size compared to traditional methods like liquid-liquid extraction. nih.govmdpi.com It also combines extraction and cleanup in a single step. mdpi.com MSPD has been applied to the analysis of various contaminants, including pesticides, in complex matrices like animal tissues, fruits, and vegetables. pjoes.comnih.gov
Research on MSPD for pesticide analysis has explored different dispersants and elution solvents. For example, a study using ultrasonic-assisted MSPD for organophosphorus pesticides in fruits utilized reversed-phase octasilyl-derivatised silica (B1680970) (C8) as the dispersant and ethyl acetate (B1210297) as the extraction solvent. researchgate.net MSPD techniques can be optimized by testing different desorption solvents and sorbents. researchgate.net
Miniaturized Extraction Methods
Miniaturized extraction methods aim to reduce sample size and solvent consumption while maintaining or improving analytical performance. These techniques are particularly useful when sample amounts are limited or when high sample throughput is desired. Miniaturized approaches can be applied to techniques like SPE and MSPD.
Examples of miniaturized extraction methods include miniaturized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and mini-SPE. nih.govmdpi.com Miniaturized QuEChERS methods have been developed for pesticide analysis in various matrices, including biological tissues, using smaller sample amounts and reduced solvent volumes compared to the original method. nih.gov Mini-SPE methods have also been explored for pesticide residue analysis in complex matrices like tobacco, showing advantages in terms of speed, ease of use, and sample purity. mdpi.com
A miniaturized automated MSPD procedure has been developed for extracting organophosphorus pesticides from fruits, using only 25 mg of sample and 100 µL of organic solvent per analysis. researchgate.net This highlights the potential for significant miniaturization in sample preparation for this compound analysis.
Development of High-Throughput Screening Assays
High-Throughput Screening (HTS) assays are designed to rapidly test large numbers of chemical compounds for a specific biological or biochemical activity. bmglabtech.comnih.gov While often used in drug discovery, HTS principles can be applied to environmental or toxicological research to screen for the presence or effects of compounds like this compound.
HTS assays typically involve miniaturization, automation, and the use of plate readers or other detection systems to measure a specific endpoint. bmglabtech.com For compounds that affect biological targets, such as the cholinesterase inhibition associated with organophosphorus pesticides like this compound, enzyme-linked immunosorbent assays (ELISA) can be adapted for HTS. sigmaaldrich.com HTS can also involve phenotypic screening using model organisms. nih.gov
While specific HTS assays solely focused on detecting or quantifying this compound itself were not prominently featured in the search results, the principles of HTS can be applied to screen for the presence of organophosphorus pesticides or their effects in environmental or biological samples. For example, HTS could potentially be used to screen large numbers of samples for cholinesterase inhibition activity, which could then trigger more specific analysis for this compound and other organophosphates. Research has explored the use of C. elegans in quantitative high-throughput screening for evaluating the toxicology of compounds, including organophosphates like bromophos-ethyl. nih.gov
HTS platforms can handle thousands to hundreds of thousands of samples per week, utilizing various detection technologies such as fluorescence intensity, luminescence, and mass spectrometry. pharmaron.com The development of HTS assays for this compound research would likely involve establishing a suitable assay format (e.g., biochemical, cell-based), optimizing assay conditions for sensitivity and reproducibility, and integrating automation for high-volume sample processing. nih.govpharmaron.com
Green Analytical Chemistry Approaches for this compound Analysis
Green Analytical Chemistry (GAC) principles aim to minimize the environmental impact of analytical procedures while maintaining or improving performance. This involves reducing the amount and toxicity of reagents and solvents, minimizing waste generation, lowering energy consumption, and promoting miniaturization and automation mdpi.comresearchgate.net. Applying GAC to the analysis of this compound, an obsolete organophosphate insecticide herts.ac.uk, is crucial for developing more sustainable monitoring methods.
Traditional analytical methods for pesticide residue analysis, including organophosphates like this compound, often involve extensive sample preparation steps that consume large volumes of hazardous organic solvents and generate significant waste acs.orgresearchgate.net. Green analytical approaches seek to replace or minimize the use of these harmful substances and streamline procedures.
Microextraction techniques are prominent examples of GAC applied to pesticide analysis. Techniques such as Solid Phase Microextraction (SPME) and Liquid Phase Microextraction (LPME) are considered environmentally friendly alternatives to traditional liquid-liquid extraction (LLE) and solid phase extraction (SPE), as they require significantly less solvent and sample volume researchgate.netrsc.org. These miniaturized techniques offer advantages in terms of speed, simplicity, and cost-effectiveness, aligning with GAC principles researchgate.net. They also often provide higher selectivity and sensitivity with excellent extraction performance and enrichment factors researchgate.net.
While specific detailed research findings focusing solely on the application of these cutting-edge green analytical techniques specifically for this compound analysis were not extensively detailed in the search results, the broader application of GAC principles and microextraction techniques to pesticide analysis is well-documented researchgate.netrsc.orgresearchgate.net. This compound, being an organophosphate, would likely be amenable to these methods, similar to other organophosphate pesticides targeted by green analytical method development epa.govepa.gov.
The development of analytical methods for pesticide residues in various matrices, including environmental compartments, is an active area of research, with a focus on optimizing and validating methods that adhere to green chemistry principles mdpi.com. This includes exploring green sample preparation methods and utilizing advanced detection techniques like high-resolution mass spectrometry mdpi.com.
The principles of GAC, such as prevention of waste, use of safer solvents and auxiliaries, and real-time analysis, are highly relevant to developing sustainable methods for monitoring persistent environmental contaminants like this compound mdpi.comacs.org. Future research in this compound analysis is expected to increasingly incorporate these green approaches to reduce the environmental footprint of monitoring efforts.
Interactive Data Table: Principles of Green Analytical Chemistry Applied to Pesticide Analysis
| GAC Principle | Relevance to this compound Analysis | Potential Techniques | Environmental Benefit |
| Waste Prevention | Minimizing solvent usage and sample size in extraction. | Microextraction (SPME, LPME), miniaturized systems. | Reduced hazardous waste generation. |
| Safer Solvents & Auxiliaries | Replacing toxic organic solvents with greener alternatives. | Water, supercritical CO2, ionic liquids, bio-based solvents. | Lower human health risk and environmental pollution. |
| Energy Efficiency | Reducing energy consumption during sample preparation and analysis. | Ultrasound-assisted extraction, microwave-assisted extraction. | Lower carbon footprint. |
| Miniaturization & Automation | Scaling down analytical procedures and automating steps. | Microfluidic devices, automated sample handling. | Reduced reagent/solvent use, faster analysis, less waste. |
| Real-Time Analysis | Developing in-process monitoring methods. | Portable sensors, on-site analysis techniques. | Enables immediate action to prevent pollution. |
Future Directions and Research Gaps
Refined Mechanistic Modeling of Biological Interactions
Refined mechanistic modeling is crucial for a deeper understanding of how compounds like bromofos interact with biological systems at a fundamental level. Mechanistic models are mathematical and computational tools that describe complex interactions between observed and unobserved variables, helping to suggest, test, and validate hypotheses. vt.edu They go beyond simply forecasting outcomes by suggesting the underlying biological mechanisms. vt.edu In toxicology, this involves developing models based on the biological, chemical, and physical processes that govern cellular behavior, enzyme kinetics, and metabolic pathways. americanpharmaceuticalreview.com For organophosphates like this compound, which inhibit acetylcholinesterase, refined models could provide a more detailed picture of the binding kinetics, the impact on related enzymatic pathways, and the cascade of downstream biological effects. While mechanistic modeling is a powerful tool for understanding and optimizing biological processes and guiding experimental design, accurately modeling the complex interactions between chemicals and living organisms remains challenging. americanpharmaceuticalreview.comazolifesciences.com Future research should focus on developing enhanced computational models that integrate systems biology approaches to better represent these interactions. azolifesciences.com
Longitudinal Ecotoxicological Studies in Field Settings
Longitudinal ecotoxicological studies in field settings are essential to understand the long-term impacts of compounds like this compound on ecosystems. While laboratory studies provide valuable data on acute toxicity, field studies can capture the complexities of real-world exposures, including variations in environmental conditions, interactions with other stressors, and effects on populations and communities over extended periods. For organophosphate insecticides, studies have investigated their effects on non-target arthropods in field settings, highlighting the importance of experimental design to account for variation within and between fields. researchgate.net Such studies, even with related compounds like bromophos-ethyl (B52125), have sometimes shown effects on sensitive species like spiders, although long-term effects were not always demonstrable. researchgate.net A significant knowledge gap exists in understanding the long-term consequences of pesticide exposure in real-world scenarios. core.ac.uk Future research needs to involve long-term monitoring in diverse environments potentially impacted by historical or current use of such organophosphates to assess their persistence, bioavailability, and chronic effects on various trophic levels and ecosystem functions.
Integrated Omics Approaches in Toxicological Assessments
Integrated omics approaches, such as transcriptomics, proteomics, and metabolomics, offer powerful tools for comprehensive toxicological assessments of compounds like this compound. These approaches can provide multidimensional datasets that reveal molecular responses of biological systems to chemical exposure. kribb.re.kr By examining changes in gene expression (transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics), researchers can gain insights into the mechanisms of toxicity and identify potential biomarkers of exposure and effect. kribb.re.kr High-throughput proteomics and transcriptomics can accurately capture the body's response to toxins and are key tools for revealing complex toxicological mechanisms. researchgate.net While advances in individual omics technologies have expanded their application in ecotoxicology and health assessment, the integration of these multidimensional datasets for holistic interpretation remains a challenge. kribb.re.kr Future research should focus on developing robust methods for integrating omics data with other toxicological information, such as Adverse Outcome Pathways (AOPs), to better understand how chemical exposures perturb biological pathways and lead to adverse outcomes. researchgate.netnih.gov
Computational Toxicology and Predictive Modeling for Environmental Risk
Computational toxicology and predictive modeling play a vital role in assessing the environmental risk of chemicals like this compound, particularly given the vast number of chemicals requiring evaluation. azolifesciences.comnih.gov Computational toxicology utilizes computer-based models and simulations to predict the potential adverse effects of compounds based on their structural and functional properties. azolifesciences.commdpi.com This can involve quantitative structure-activity relationships (QSAR), which relate chemical structure to biological activity, and other in silico methods. mdpi.comwiley.com These approaches offer rapid and cost-effective methods to screen chemicals and prioritize those requiring further testing, reducing the reliance on traditional animal studies. azolifesciences.comnih.gov The ToxCast program by the EPA, for example, uses high-throughput screening and computational toxicology to prioritize toxicity testing and predict in vivo effects from in vitro data. nih.govresearchgate.net While significant progress has been made, accurately modeling complex biological systems and predicting the environmental fate and effects of chemicals remains challenging. azolifesciences.com Future research should focus on improving the accuracy and scope of predictive models, incorporating more complex environmental factors and biological processes, and developing integrated approaches that combine computational methods with in vitro and in vivo data for more robust environmental risk assessments. azolifesciences.comwiley.comresearchgate.net
Synergistic and Antagonistic Effects of Co-Contaminants
Assessing the synergistic and antagonistic effects of this compound in combination with other co-contaminants is a critical area for future research. Organophosphates often occur in the environment as part of complex mixtures with other pesticides, pollutants, and chemicals. cgiar.orgresearchgate.net The combined effects of these mixtures can be different from the effects of individual compounds, potentially leading to enhanced (synergistic) or reduced (antagonistic) toxicity. food.gov.ukfao.org Research has shown that interactions between pesticides and other environmental contaminants can occur, and the outcome is difficult to predict reliably. fao.org Studies on mixtures of toxins have suggested the potential for both synergistic and antagonistic interactions. food.gov.uk For this compound, understanding its interactions with other commonly found contaminants in relevant environmental compartments (e.g., water, soil) is crucial for accurate risk assessment. Future research should employ experimental designs that investigate the combined effects of this compound with relevant co-contaminants on various organisms and endpoints, as well as develop predictive models that can account for these complex interactions. food.gov.uk
Advanced Remediation Technologies Research
Research into advanced remediation technologies is necessary to address the presence of this compound and other organophosphates in contaminated environments. Given that this compound is an obsolete pesticide, remediation of historically contaminated sites is particularly important. herts.ac.uk Advanced remediation technologies aim to reduce or eliminate environmental impacts by removing or degrading pollutants. doe.govmdpi.com This includes various physical, chemical, and biological methods for treating contaminated water and soil. researchgate.net Emerging techniques such as nanomaterial applications, bioadsorbents, and biodegradation show promise for removing toxic contaminants. mdpi.comresearchgate.net For organophosphates, specific degradation pathways and microbial systems capable of their breakdown are being investigated. nih.gov Future research should focus on developing and optimizing innovative and sustainable remediation technologies specifically targeting this compound and its metabolites in different environmental matrices. This includes exploring novel materials, biological approaches, and integrated remediation strategies to effectively reduce the environmental burden of this persistent pollutant. mdpi.comresearchgate.net
Q & A
Q. What are the key chemical properties and structural characteristics of Bromofos that influence its reactivity and environmental persistence?
this compound (C₈H₈BrCl₂O₃PS) is an organophosphate insecticide with a molecular mass of 365.987 g/mol and a monoisotopic mass of 363.849219 g/mol . Its reactivity is influenced by the phosphate ester group and halogen substituents (Br, Cl), which contribute to its stability in environmental matrices. Researchers should prioritize characterizing its solubility, hydrolysis rates, and photodegradation pathways under controlled conditions (e.g., pH, UV exposure) using techniques like HPLC-MS or NMR .
Q. How can researchers design experiments to synthesize this compound and validate its purity for toxicological studies?
Synthesis protocols should follow organophosphate esterification methods, with detailed documentation of reaction conditions (e.g., solvent, catalyst, temperature). Post-synthesis, purity validation requires chromatographic methods (GC-MS/HPLC) coupled with spectral analysis (IR, NMR). For reproducibility, include triplicate measurements and report limits of detection (LOD) and quantification (LOQ) .
Q. What methodologies are recommended for detecting this compound residues in environmental samples?
Utilize solid-phase extraction (SPE) for sample preparation, followed by GC-ECD or LC-MS/MS for quantification. Include recovery studies (spiked samples) to validate extraction efficiency (target: 70–120% recovery). Calibration curves should cover expected environmental concentrations (e.g., 0.1–100 µg/L) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound across different biological models?
Discrepancies often arise from variations in exposure duration, species-specific metabolism, or experimental design (e.g., static vs. flow-through systems). To address this:
Q. What advanced analytical techniques are suitable for identifying this compound degradation products in soil and aquatic systems?
Employ non-targeted screening via high-resolution mass spectrometry (HRMS) paired with molecular networking tools (e.g., GNPS). For structural elucidation, combine isotopic labeling and tandem MS/MS fragmentation. Controlled microcosm experiments can simulate field conditions to track transformation pathways .
Q. How should researchers design studies to evaluate the long-term ecological impacts of this compound in agroecosystems?
Implement longitudinal field monitoring with nested sampling designs. Key parameters include:
- Soil half-life under varying climatic conditions.
- Bioaccumulation factors in non-target organisms (e.g., earthworms, pollinators).
- Community-level effects using biodiversity indices (e.g., Shannon-Wiener). Statistical models (e.g., mixed-effects models) should account for spatial-temporal variability .
Methodological Guidance
Q. Table 1: Comparison of Analytical Techniques for this compound Detection
| Technique | Sensitivity (LOD) | Applicability | Key Considerations |
|---|---|---|---|
| GC-ECD | 0.01 µg/L | Water, soil extracts | Requires derivatization |
| LC-MS/MS | 0.005 µg/L | Biological tissues | Matrix effects mitigation |
| HRMS (Q-TOF) | 0.001 µg/L | Degradation product ID | High cost, data complexity |
Q. Key Recommendations
- Experimental Reproducibility : Document all protocols in supplementary materials, including instrument settings and statistical code .
- Ethical Compliance : Obtain IRB/IACUC approvals for studies involving vertebrates .
- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
